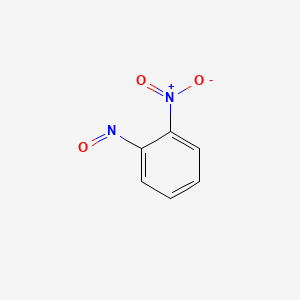

1-Nitro-2-nitrosobenzene

Description

Contextualization within Aromatic Nitroso and Nitro Compounds

Aromatic C-nitroso compounds are a class of molecules characterized by a nitroso group (–N=O) attached to an aromatic ring. wikipedia.org These compounds exhibit unique chemical behaviors, including dimerization, where one molecule acts as a nucleophile and the other as an electrophile. at.ua The reactivity of the nitroso group is comparable to that of a carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua This reactivity allows for the synthesis of a diverse range of products from a single nitroso compound by varying the nucleophile. at.ua Furthermore, the nitroso group itself possesses two nucleophilic centers, the nitrogen and oxygen atoms, which is a key property in the design of heterocyclic compound syntheses. at.ua

Nitroaromatic compounds, on the other hand, contain a nitro group (–NO₂) attached to an aromatic ring. Nitrobenzene (B124822) (C₆H₅NO₂) is the simplest example. wikipedia.org These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other chemicals. ontosight.aitaylorandfrancis.com The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. rsc.org

1-Nitro-2-nitrosobenzene combines both of these functional groups on the same aromatic ring. The presence of both a nitro and a nitroso group in an ortho-relationship leads to specific chemical properties and reactivity patterns that are of interest in synthetic and mechanistic studies. lookchem.com

Significance of Ortho-Substituted Nitrosoarenes in Synthetic and Mechanistic Chemistry

The position of substituents on the aromatic ring of nitrosoarenes significantly impacts their chemical behavior. Ortho-substituted nitrosoarenes are particularly noteworthy due to steric and electronic effects. at.ua

The steric hindrance from an ortho-substituent can influence the orientation of the nitroso group relative to the benzene (B151609) ring. at.ua This steric effect plays a crucial role in the monomer-dimer equilibrium that is characteristic of many nitrosoarenes. wikipedia.orgrsc.org Generally, ortho-substituted nitrosoarenes tend to form dimers in the solid state to alleviate the strain of sterically demanding ortho-substituents. rsc.org

From a synthetic standpoint, ortho-substituted nitrosoarenes are valuable precursors. For instance, the Bartoli indole (B1671886) synthesis utilizes ortho-substituted nitroarenes and nitrosoarenes to produce substituted indoles. wikipedia.org The steric bulk of the ortho group is often essential for the key orgsyn.orgorgsyn.org-sigmatropic rearrangement step in this reaction. wikipedia.org

Furthermore, the electronic nature of the ortho-substituent dictates the reactivity of the nitrosoarene. For example, in halogenation reactions with copper(II) halides, the electronic character of the ortho-substituent affects the yield of the para-chlorinated product. acs.org In some cases, such as with o-nitronitrosobenzene, no reaction is observed under certain chlorination conditions. acs.org

The unique reactivity of ortho-substituted nitrosoarenes also allows for their use in cascade annulation reactions to construct complex heterocyclic systems like 2,3-benzoxazin-4-ones. rsc.org

Historical Development of Research on Nitrosobenzenes and Related Species

The study of nitroso compounds has a long history, with significant advancements occurring from 1970 onwards, leading to high-yield synthetic methods for various nitroso compounds. nih.gov The parent aromatic nitroso compound, nitrosobenzene (B162901), was first synthesized in 1834 by the German chemist Eilhardt Mitscherlich. britannica.commfa.org

Early research focused on understanding the fundamental properties and reactions of nitrosoarenes. A key characteristic discovered was the monomer-dimer equilibrium, where the green monomeric form exists in equilibrium with a pale yellow dimeric form (an azobenzene (B91143) N,N'-dioxide). wikipedia.orgwikipedia.org

Synthetic methods for preparing aromatic nitroso compounds have evolved over time. Early methods included the reduction of nitro compounds and the oxidation of hydroxylamines. wikipedia.orgorgsyn.org The direct nitrosation of tertiary aromatic amines is a long-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov More recently, milder and more functional-group-tolerant methods have been developed, such as a one-pot, two-step synthesis from arylboronic acids. digitellinc.com

The role of nitrosoarenes as intermediates in various reactions has also been a significant area of research. They are known to be involved in reactions like the Barton reaction, the Davis-Beirut reaction, and several indole syntheses. wikipedia.org Their ability to act as spin traps in electron paramagnetic resonance (EPR) spectroscopy has also been explored. dokumen.pub

The study of nitroso compounds has expanded to include their organometallic chemistry, where they can act as ligands to metal centers, and their role in biological systems. at.uadokumen.pub

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₄N₂O₃ | lookchem.comnist.gov |

| Molecular Weight | 152.1076 g/mol | nist.gov |

| Appearance | Yellow crystalline solid | lookchem.com |

| Boiling Point | 289.3°C at 760 mmHg | lookchem.com |

| Density | 1.41 g/cm³ | lookchem.com |

| Flash Point | 128.8°C | lookchem.com |

| Refractive Index | 1.606 | lookchem.com |

| Standard Enthalpy of Formation (solid) | 102.3 kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (solid) | -3038.7 ± 1.9 kJ/mol | nist.gov |

| CAS Number | 612-29-3 | lookchem.comnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGVPXKWKUZSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976712 | |

| Record name | 1-Nitro-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-29-3 | |

| Record name | NSC522656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 2 Nitrosobenzene and Its Derivatives

Direct Nitrosation Approaches

Direct nitrosation involves the introduction of a nitroso (-NO) group onto an aromatic ring. This can be achieved by targeting either a C-H bond on a pre-functionalized nitroarene or through electrophilic attack on a more activated aromatic system.

Nitrosation of 1-Nitrobenzene Precursors

The direct nitrosation of 1-nitrobenzene to yield 1-nitro-2-nitrosobenzene is a targeted transformation that introduces a nitroso group at the ortho position. This reaction is typically accomplished by reacting 1-nitrobenzene with nitrous acid. lookchem.com The nitro group already present on the benzene (B151609) ring is a strong deactivator for electrophilic aromatic substitution, making this a challenging transformation that often requires specific reaction conditions to achieve regioselectivity. chemistrysteps.comgalaxy.ai

Electrophilic Nitrosation Strategies on Substituted Aromatics

Electrophilic nitrosation is a more general strategy for synthesizing nitrosoarenes. researchgate.net This approach relies on the reaction of an electron-rich aromatic compound with a nitrosating agent. The success of this method is highly dependent on the nature of the substituents already present on the aromatic ring.

The nitrosating agent is often the nitrosonium ion (NO⁺), which can be generated from various precursors such as nitrous acid in the presence of a strong acid like sulfuric acid or trifluoroacetic acid. libretexts.orgcalis.edu.cn The nitrosonium ion is a potent electrophile that attacks the electron-rich aromatic ring. galaxy.ailibretexts.org For instance, the nitrosation of phenols and aromatic ethers has been studied for over a century, typically yielding para-substituted nitroso compounds. nih.gov The direct nitrosation of tertiary aromatic amines is also a well-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov

A key challenge in electrophilic nitrosation is controlling the regioselectivity, as the incoming nitroso group can be directed to different positions on the aromatic ring depending on the existing substituents. Furthermore, the high reactivity of the nitroso products can lead to side reactions, such as dimerization. wikipedia.org To overcome issues with regioselectivity, ipso-substitution strategies have been developed, where a substituent, such as a trimethylsilyl (B98337) group, is replaced by the nitroso group. researchgate.net

| Aromatic Substrate Type | Nitrosating Agent | Typical Product | Reference(s) |

| Phenols | Nitrous Acid | p-Nitrosophenol | nih.gov |

| Anisole | Sodium Nitrite in Dichloromethane/Trifluoroacetic Acid | p-Nitrosoanisole | nih.gov |

| Tertiary Aromatic Amines | Nitrous Acid | para-Nitroso-N,N-disubstituted anilines | nih.gov |

| Trimethylsilyl-substituted benzenes | Nitrosonium tetrafluoroborate (B81430) (NOBF₄) | Nitrosobenzene (B162901) derivatives | researchgate.net |

Oxidative Transformations of Precursors

An alternative and widely employed strategy for the synthesis of nitrosoarenes involves the oxidation of precursor molecules that already contain a nitrogen atom attached to the aromatic ring. This approach offers a versatile route to a variety of substituted nitrosobenzenes.

Oxidation of Aromatic Hydroxylamines

The controlled oxidation of N-arylhydroxylamines is a common and effective method for preparing nitroso compounds. nih.govescholarship.org This method is advantageous because the hydroxylamine (B1172632) precursors can often be readily prepared by the partial reduction of the corresponding nitroarenes using reagents like zinc powder and ammonium (B1175870) chloride. nih.govescholarship.org

A variety of oxidizing agents can be used for the conversion of arylhydroxylamines to nitrosoarenes. Ferric chloride has been a historically significant reagent for this transformation for over a century. nih.gov Other mild oxidants such as periodic acid and silver carbonate have also been utilized. at.ua However, a potential side reaction in this method is the condensation of the nitrosoarene product with the starting hydroxylamine to form an azoxybenzene (B3421426) byproduct. at.uadiva-portal.org In aqueous solutions, the oxidation of phenylhydroxylamine can yield nitrosobenzene, along with nitrobenzene (B124822) and azoxybenzene, in an oxygen-dependent reaction. nih.gov

Oxidation of Primary Aryl Amines

The direct oxidation of primary aromatic amines provides another important route to nitrosoarenes. mdpi.comgoogle.com This transformation is a key step in the synthesis of various nitrogen-containing compounds. nih.govnih.gov A challenge in this approach is to control the oxidation to stop at the nitroso stage, as over-oxidation can lead to the formation of the corresponding nitroarene. diva-portal.orgmdpi.com

A range of oxidizing agents has been employed for this purpose. mdpi.com Early methods utilized strong oxidants like Caro's acid (peroxymonosulfuric acid). nih.govescholarship.orgorgsyn.org More recently, other reagents and catalytic systems have been developed to improve selectivity and yield. Hydrogen peroxide in the presence of various catalysts, such as those based on molybdenum or tungsten, has been shown to be effective. nih.govgoogle.comresearchgate.net For example, molybdenum-catalyzed oxidation of aromatic amines with hydrogen peroxide can selectively produce nitroso compounds. researchgate.net Engineered enzymes, such as variants of cytochrome P450, have also been developed to achieve highly selective N-oxidation of primary arylamines to produce nitrosobenzenes. nih.govnih.gov

Advanced Oxidant Systems in Nitrosoarene Synthesis (e.g., Caro's Acid, Potassium Peroxymonosulfate)

Advanced oxidant systems play a crucial role in the synthesis of nitrosoarenes, offering powerful and often selective methods for the oxidation of precursor molecules.

Caro's acid (peroxymonosulfuric acid, H₂SO₅) was one of the first oxidizing agents used for the synthesis of nitrosoarenes from primary amines. nih.govescholarship.org It is a powerful oxidant, and its use in the oxidation of anilines to nitrosoarenes is a well-established, albeit older, method. orgsyn.orgresearchgate.net For example, it has been used to prepare 2-nitroso-5-nitrotoluene from 5-nitro-2-aminotoluene. orgsyn.org

Potassium peroxymonosulfate (B1194676) (often available commercially as Oxone®) , which contains the same active species as Caro's acid (HSO₅⁻), has emerged as a more practical and stable alternative. diva-portal.orgmdma.chthieme-connect.com Oxone® is a versatile and powerful oxidizing agent used in a variety of organic transformations. thieme-connect.comresearchgate.net It is particularly effective for the oxidation of primary aromatic amines to the corresponding nitrosoarenes. mdma.chthieme-connect.com The reaction is often carried out in a biphasic system (e.g., dichloromethane-water) to prevent over-oxidation of the desired nitroso product by extracting it into the organic layer as it is formed. diva-portal.org This method has been successfully used to prepare 4-nitronitrosobenzene from 4-nitroaniline. jove.comresearchgate.net

| Oxidant System | Precursor | Key Features | Reference(s) |

| Caro's Acid (H₂SO₅) | Primary Aromatic Amines | Powerful, early method for nitrosoarene synthesis. | nih.govescholarship.orgorgsyn.org |

| Potassium Peroxymonosulfate (Oxone®) | Primary Aromatic Amines | Stable, commercially available, often used in biphasic systems for selectivity. | diva-portal.orgmdma.chthieme-connect.comjove.comresearchgate.net |

| Hydrogen Peroxide with Molybdenum or Tungsten Catalysts | Primary Aromatic Amines | Catalytic system offering good selectivity for nitroso compounds. | nih.govgoogle.comresearchgate.net |

| Engineered Cytochrome P450 Variants | Primary Aromatic Amines | Highly selective enzymatic oxidation. | nih.govnih.gov |

| Ferric Chloride | Aromatic Hydroxylamines | Historical and effective reagent for this transformation. | nih.gov |

Green Chemistry Approaches in Oxidative Syntheses (e.g., Mechanochemical Oxidation)

Green chemistry principles are increasingly being applied to the synthesis of nitrosoarenes to develop more sustainable and environmentally friendly methods. isca.menih.gov Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a promising green alternative to traditional solvent-based syntheses. isca.mesci-hub.sescholaris.ca

Mechanochemical methods offer several advantages, including the reduction or elimination of solvents, which minimizes waste generation and pollution. isca.mesci-hub.se These techniques can also lead to higher product yields, enhanced reaction selectivity, and shorter reaction times compared to conventional methods. isca.me Ball milling is a common mechanochemical technique that is generally considered greener than solvothermal processes because it requires less solvent and can enhance reaction rates by increasing surface area and substituting thermal energy with mechanochemical energy. nih.gov

For instance, the mechanochemical oxidation of noble metals using Oxone®, a solid and relatively safe oxidizing agent, has been demonstrated, avoiding the use of hazardous reagents like aqua regia. sci-hub.se Although Oxone® is less atom-economical than oxidants like dioxygen or hydrogen peroxide, it is an inexpensive and easy-to-handle solid that generates mainly potassium sulfate (B86663) as a by-product. sci-hub.se The application of mechanochemistry aligns with several green chemistry principles, including waste prevention, the use of less hazardous chemical syntheses, and design for energy efficiency. nih.govsci-hub.se

Functional Group Interconversion Strategies for Nitrosoarene Formation

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.me In the context of nitrosoarene synthesis, this often involves the controlled oxidation of anilines or the reduction of nitroarenes. diva-portal.org The oxidation state of the nitrogen atom in nitrosoarenes lies between that of anilines and nitroarenes, making redox chemistry a convenient route for their preparation from these readily available starting materials. diva-portal.org

A notable example of functional group interconversion is the photochemical rearrangement of o-nitrophenylimines to form nitrosoarenes. acs.orgnih.gov This process, facilitated by continuous flow photochemistry using high-power LEDs, involves a redox mechanism where a new amide group is formed alongside the desired nitroso group. acs.orgnih.gov The resulting nitrosoarenes can then undergo further functional group interconversions. For example, the nitroso group can be oxidized to a nitro group or reduced to an amine. nih.gov

Another approach involves the direct coupling of N-nosylhydrazones with nitrosoarenes to produce (Z)-N-arylnitrones, which are valuable 1,3-dipoles in organic synthesis. thieme-connect.com This transformation represents an interconversion of the nitroso functionality into a nitrone.

The table below summarizes selected functional group interconversion reactions involving nitrosoarenes.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitrosoarene (2b) | Oxidation | Nitro Compound (6) | 66 | nih.gov |

| Nitrosoarene (2b) | Reduction | Amine (7) | 56 | nih.gov |

| Nitrosoarene (2a, 2b) | Triethyl phosphite | Phosphoramidate (9a, 9b) | 68, 75 | acs.org |

| N-Nosylhydrazone | Nitrosoarene, NaH, DCM, 40°C | (Z)-N-Arylnitrone | Up to 96 | organic-chemistry.org |

Mechanistic Investigations of 1 Nitro 2 Nitrosobenzene Reactivity

Reduction Pathways and Intermediates

The reduction of nitroarenes is a fundamental process in organic chemistry, and understanding the intricate mechanisms and transient intermediates involved is crucial for optimizing reaction conditions and achieving desired product selectivity. 1-Nitro-2-nitrosobenzene emerges as a key, albeit often short-lived, species in the reduction pathways of its parent dinitro compound.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds to their corresponding amines. researchgate.net This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst. researchgate.net The mechanism of this reaction is complex and can proceed through various pathways, often involving several intermediate species.

The reduction of a nitro group to an amino group is a six-electron process that proceeds through a series of intermediates. nih.gov In the context of dinitroarenes, the reduction is stepwise. The initial two-electron reduction of one nitro group leads to the formation of a nitroso group. Thus, in the reduction of 1,2-dinitrobenzene, this compound is a primary intermediate.

This transformation follows a "hydrogenation" pathway where the nitro group successively interacts with hydrogen molecules. orientjchem.org The process typically involves the formation of nitrosobenzene (B162901) and then phenylhydroxylamine, which are subsequently reduced to aniline (B41778). researchgate.netorientjchem.org However, these intermediates, particularly the nitroso species, are often highly reactive and not readily isolated from the reaction mixture. orientjchem.org Their presence is frequently inferred from the final product distribution and by conducting reactions with the proposed intermediates themselves. researchgate.net The reduction of the nitroso group to the hydroxylamino intermediate is significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

The choice of catalyst plays a pivotal role in dictating the reaction mechanism and selectivity of nitroarene reduction. Catalysts are broadly categorized into noble metals and non-noble metals.

Noble Metals: Platinum (Pt) and Palladium (Pd) are highly effective noble metal catalysts for nitrobenzene (B124822) reduction. lboro.ac.uk On these catalysts, the reaction is believed to proceed through a mechanism involving the initial hydrogenation of the nitro group. mdpi.com For instance, on a Pt(111) surface, the preferential pathway involves a double H-induced dissociation of the N-O bond. lboro.ac.uk Catalysts based on palladium, sometimes with platinum and rhodium additives, have demonstrated high selectivity in the hydrogenation of nitro groups. researchgate.net

Non-Noble Metals: Nickel (Ni) and iron (Fe) are common non-noble metal catalysts used for this transformation. rasayanjournal.co.in On non-noble metals like nickel, the high oxophilicity of the metal surface facilitates the direct cleavage of the N-O bond, leading to the formation of a nitrosobenzene intermediate. researchgate.netmdpi.com The catalyst surface can become partially oxidized during the reaction, which can favor the vertical adsorption of nitroaromatic compounds and enhance selectivity. researchgate.net However, complete oxidation of the surface can lead to catalyst deactivation. researchgate.net Silver nanoparticles (AgNPs) have also been utilized due to their low cost and high catalytic activity. nih.gov

The table below summarizes the general mechanistic tendencies for noble and non-noble metal catalysts.

| Catalyst Type | General Mechanism | Key Characteristics |

| Noble Metals (e.g., Pt, Pd) | Hydrogenation of the nitro group | Highly effective under modest conditions. lboro.ac.uk |

| Non-Noble Metals (e.g., Ni, Fe) | Direct N-O bond cleavage | High oxophilicity facilitates nitroso intermediate formation. researchgate.netmdpi.com |

Several models have been proposed to describe the intricate steps involved in nitroarene reduction.

Haber-Lukashevich Mechanism: This is a classical model that describes the stepwise electrochemical and chemical reduction of nitrobenzene. orientjchem.org It outlines a pathway involving the formation of nitrosobenzene and phenylhydroxylamine as key intermediates. orientjchem.org This model is widely accepted and has been experimentally substantiated in many studies. researchgate.net

Shmonina Mechanism: This model is an extension of the Haber-Lukashevich scheme and includes "condensation" reactions between the intermediates. orientjchem.org It proposes three main directions for the reduction of nitro compounds. The first is the "hydrogenation direction," which is the sequential interaction of the nitro group with hydrogen to form nitrosobenzene, phenylhydroxylamine, and finally aniline. orientjchem.org The other directions involve the reaction of these intermediates with each other to form products like azoxybenzene (B3421426), azobenzene (B91143), and hydrazobenzene. orientjchem.org

Gelder Scheme: This alternative model proposes that a semi-hydrogenated species, C6H5N(OH), is a central intermediate in all subsequent reaction steps. orientjchem.org This intermediate can then react with hydrogen to form azobenzene or phenylhydroxylamine, or it can react with itself to produce azoxybenzene. orientjchem.orgrsc.org

The transient nature of intermediates like this compound makes their direct observation challenging. However, various kinetic and spectroscopic techniques have provided compelling evidence for their existence.

Kinetic Studies: The rates of reaction can provide insights into the mechanism. For example, kinetic studies on the oxidation of aromatic C-nitroso compounds by nitrogen dioxide have been conducted using stopped-flow techniques under pseudo-first-order conditions. rsc.org Product analysis and kinetic investigations of nitroarene reduction catalyzed by silver nanoparticles have indicated that the formation of aryl amines proceeds through a pathway involving the initial formation of silver-hydride species. nih.gov

Spectroscopic Evidence:

Infrared (IR) Spectroscopy: In-situ IR spectroscopy has been used to study the adsorption and reaction of nitrobenzene on catalyst surfaces. For instance, IR studies on Ni/SiO2 catalysts have shown the formation of nitrosobenzene, identified by its characteristic IR band, upon the interaction of nitrobenzene with the catalyst surface. mdpi.com

Voltammetry and UV-Vis Spectroscopy: Electrochemical methods, such as cyclic voltammetry, combined with UV-Vis spectroscopy, have been employed to study the reduction of nitroso compounds. These techniques allow for the detection and characterization of radical anions and other short-lived intermediates formed during the electrochemical reduction process. researchgate.net

The following table presents a summary of techniques used to gather evidence for intermediate formation.

| Technique | Type of Evidence | Findings |

| Stopped-flow Kinetics | Kinetic | Provides rate constants for reactions involving nitroso intermediates. rsc.org |

| In-situ IR Spectroscopy | Spectroscopic | Allows for the direct observation of adsorbed intermediates like nitrosobenzene on catalyst surfaces. mdpi.com |

| Cyclic Voltammetry | Electrochemical | Detects redox events corresponding to the formation and reaction of intermediates. researchgate.net |

| UV-Vis Spectroscopy | Spectroscopic | Characterizes the electronic transitions of transient species, including radical anions. researchgate.net |

Electrochemical methods provide a powerful tool for investigating the reduction pathways of nitroso compounds in a controlled manner. oreilly.com The reduction of nitroaromatic compounds is a well-studied area, with the goal of producing nucleophilic species like hydroxylamines and anilines. acs.org

In protic media, nitroso derivatives can undergo a two-electron reduction to form the corresponding hydroxylamine (B1172632) derivative. researchgate.net In aprotic media, the one-electron reduction product, a nitroso radical anion, can be generated and studied. researchgate.net The stability and subsequent reactions of this radical anion, such as dimerization, can be investigated using techniques like cyclic voltammetry and EPR spectroscopy. researchgate.net The reduction potential of nitroso compounds is generally lower than that of the parent nitro compounds, which makes the selective preparation of nitroso species challenging. acs.org

Bioactivation and Bioreduction Processes in Related Systems

The bioactivation and bioreduction of nitroaromatic compounds, a class to which this compound is related, are critical processes that determine their biological activity and toxicity. researchgate.net The bioreduction of the nitro group is a central mechanism, primarily catalyzed by enzymes known as nitroreductases (NTRs) or other flavoenzymes. researchgate.netscielo.br This metabolic process can proceed through two main pathways: a two-electron reduction or a one-electron reduction. researchgate.netscielo.br

In the two-electron pathway, the nitro group (R-NO₂) is sequentially reduced to a nitroso (R-NO) intermediate, then to a hydroxylamino (R-NHOH) derivative, and finally to the corresponding amine (R-NH₂). ingentaconnect.com The six-electron reduction to the amine is a common metabolic fate for many nitroaromatic drugs. ingentaconnect.com These reduction steps can be mediated by various enzymes, including cytochrome P450 (CYP) and/or CYP reductase, xanthine (B1682287) oxidase, aldehyde oxidase, and quinone reductase. ingentaconnect.com

Alternatively, a single-electron transfer leads to the formation of a nitro anion radical. scielo.bringentaconnect.com In aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitroaromatic compound while producing a superoxide (B77818) anion, leading to oxidative stress. scielo.br In the absence of oxygen, the nitro anion radical can be further reduced to the nitroso compound and subsequently to the reactive hydroxylamine, which is often implicated in covalent binding to cellular macromolecules like proteins and DNA. scielo.bringentaconnect.comresearchgate.net The metabolic reduction of nitroaromatic compounds involves at least three sequential steps: reduction to the nitroso-aromatic compound, further reduction to the N-hydroxyamino aromatic compound, and final reduction to the aminoaromatic compound. researchgate.net The N-hydroxyamino metabolite, in particular, has been shown to bind to DNA, and in some cases requires further activation through O-esterification to exert its full biological effect. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis that allow for the construction of cyclic molecules. This compound and related nitrosoarenes are highly reactive participants in various cycloaddition processes due to the reactivity of the nitroso group.

[2+2] Cycloadditions with Silicon Surfaces

The reaction of nitrosobenzene with clean silicon surfaces provides a method for attaching organic molecules to semiconductors. researchgate.netresearchgate.net Specifically, nitrosobenzene reacts with a clean Si(100)-2x1 surface through a [2+2] cycloaddition mechanism at room temperature. researchgate.net This reaction is distinct from the 1,3-dipolar cycloaddition observed for nitrobenzene on the same surface. researchgate.netnih.gov The interaction involves the nitroso group and the silicon surface dimer, leading to the formation of a four-membered ring structure on the surface. researchgate.net Subsequent analysis using Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) has shown that these reactions can lead to the phenylnitrene adduct as a dominant surface species. researchgate.net

Diels-Alder Reactions with Diene Systems

Nitroso compounds are highly reactive dienophiles in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. beilstein-journals.org This reaction involves a conjugated diene and a nitroso compound, yielding a 3,6-dihydro-2H-1,2-oxazine scaffold. beilstein-journals.org The high reactivity of the nitroso dienophile makes this a valuable method for synthesizing 1,2-oxazine rings, which are precursors to many biologically relevant molecules. beilstein-journals.orgrsc.org Arylnitroso compounds are relatively stable compared to their acylnitroso counterparts and are frequently used in these reactions. beilstein-journals.org The nitroso Diels-Alder reaction is notable for its mild reaction conditions, atom economy, and compatibility with a wide range of functional groups, making it a useful tool for the functionalization of diene-containing natural products. nih.gov The reaction can also be reversible, and this reversibility can influence the regio- and stereochemical outcome. beilstein-journals.org

Gold-Catalyzed Formal [3+3] and [4+2] Cycloadditions with Alkenylgold Carbenoids

Gold catalysts have enabled novel cycloaddition pathways for nitrosobenzenes. acs.orgnih.gov Researchers have reported formal [3+3] and [4+2] cycloaddition reactions between nitrosobenzenes and alkenylgold carbenoids. acs.orgresearchgate.net In the [3+3] cycloaddition, alkenyldiazo esters react with nitrosobenzenes in the presence of a suitable gold catalyst to produce quinoline (B57606) oxides in good yields. acs.orgdoi.org

A variety of gold and rhodium catalysts have been screened for this transformation, with gold catalysts generally providing superior results. acs.org

| Entry | Catalyst (mol %) | Time (h) | Product (Yield %) |

|---|---|---|---|

| 1 | Rh₂(OAc)₄ (2.5) | 1.5 | 3a (62%) |

| 2 | CuCl (5) | 0.35 | Messy Mixture |

| 3 | IPrAuCl/AgNTf₂ (5) | 0.5 | 3a (61%), 3a' (8%) |

| 4 | PPh₃AuCl/AgNTf₂ (5) | 2.1 | 3a (65%), 3a' (10%) |

Table 1. Catalyst screening for the formal [3+3] cycloaddition between nitrosobenzene and an alkenyldiazoacetate. Data sourced from the Journal of the American Chemical Society. acs.org

In a different reaction pathway, gold carbenes derived from propargyl esters react with nitrosobenzene to form an alkenylimine intermediate. This intermediate then undergoes a [4+2] cycloaddition with another molecule of nitrosobenzene to yield oxazine (B8389632) derivatives. acs.orgnih.gov These gold-catalyzed reactions expand the synthetic utility of nitrosobenzenes for creating diverse nitrogen- and oxygen-containing heterocycles. acs.orgacs.org

[3+2] Cycloadditions with Alkynes

The thermal reaction between nitrosoarenes and terminal alkynes results in the formation of N-hydroxyindoles. nih.gov Mechanistic investigations combining experimental and computational methods have probed the nature of this transformation. nih.govresearchgate.net The reaction is proposed to proceed through a stepwise mechanism rather than a concerted pericyclic cycloaddition. nih.gov The initial and rate-limiting step is the formation of an N-C bond between the nitrosoarene and the alkyne, creating a vinyl diradical intermediate. nih.gov This is followed by rapid C-C bond formation to yield a bicyclic intermediate, which then tautomerizes to the final N-hydroxyindole product. nih.gov The reaction is first order in both the nitrosoarene and the alkyne. nih.govresearchgate.net This reaction represents a novel route to indole (B1671886) synthesis, leveraging the unique reactivity of the nitroso group with alkynes. nih.gov

Influence of Reaction Conditions (e.g., Pressure, Solvent) on Cycloaddition Kinetics and Selectivity

The kinetics and selectivity of cycloaddition reactions involving nitrosoarenes are sensitive to various reaction conditions, including solvent, temperature, and the electronic properties of the reactants.

Substituent Effects: In the reaction between nitrosoarenes and arylalkynes, the rate is accelerated by electron-withdrawing substituents on the nitrosoarene (Hammett ρ = +0.4) and by electron-donating groups on the arylalkyne (Hammett ρ = -0.9). nih.govnih.gov Similarly, in the retro-Diels-Alder reaction of thebaine-nitrosoarene cycloadducts, electron-withdrawing groups on the nitrosoarene slow the dissociation, while electron-donating groups increase the rate. nih.gov

Solvent and Temperature: The choice of solvent can dramatically influence reaction outcomes. For instance, in the photocatalytic reduction of nitrobenzene, the selectivity can be shifted towards aniline, azoxybenzene, or azobenzene simply by changing the solvent from methanol (B129727) to tetrahydrofuran (B95107) or ethanol, respectively. rsc.org For some 1,3-dipolar cycloadditions, the reaction is reversible, and the diastereoselectivity can be controlled by adjusting the reaction temperature. mdpi.com

Catalyst and Lewis Acids: In gold-catalyzed cycloadditions, the choice of the gold catalyst and its ligands can affect the yield and selectivity of the products. acs.org In other systems, the choice of Lewis acid can be used to control the regioselectivity of [4+2] cycloadditions between nitrosoarenes and furanyl cyclopropane (B1198618) derivatives. rsc.orgrsc.org

These findings demonstrate that careful control of reaction parameters is essential for achieving desired outcomes in the cycloaddition chemistry of nitrosoaromatic compounds.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as a versatile substrate in several such transformations.

The condensation of nitrosobenzenes with anilines, known as the Mills reaction or Baeyer-Mills reaction, is a primary method for synthesizing unsymmetrical azobenzenes. wikipedia.orgtxst.edu The reaction mechanism involves the nucleophilic attack of the aniline on the nitrosobenzene derivative. nih.govresearchgate.netresearchgate.net This process is most efficient when electron-poor nitrosobenzenes react with electron-rich anilines. nih.govbeilstein-journals.org The electron-withdrawing nitro group in this compound makes it a suitable electrophile for this reaction.

The reaction is often carried out in acidic media, such as acetic acid. researchgate.net While the primary product is the desired azobenzene, the formation of azoxybenzene can occur as a side reaction. rsc.orgescholarship.org This side product is thought to arise from the reduction of the nitrosoarene by the aniline to form a hydroxylamine, which then condenses with another molecule of the nitroso compound. escholarship.org The electronic properties of the aniline substituent significantly influence the yields of both the azobenzene and the azoxybenzene byproducts. rsc.org

Table 1: Factors Influencing the Baeyer-Mills Reaction

| Factor | Influence on Reaction |

| Nitrosobenzene Substituent | Electron-withdrawing groups (like -NO₂) increase reactivity. |

| Aniline Substituent | Electron-donating groups increase nucleophilicity and reaction rate. |

| Reaction Medium | Typically performed in acidic (e.g., acetic acid) or basic media. |

| Side Reactions | Formation of azoxybenzenes can reduce the yield of the desired azobenzene. |

This compound can condense with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in a reaction known as the Ehrlich-Sachs reaction. wikipedia.org This reaction typically results in the formation of an azomethine (an imine or Schiff base). wikipedia.orgsciencemadness.org

The reaction mechanism begins with the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic nitrogen atom of the nitroso group. The resulting intermediate subsequently dehydrates to form the final imine product. sciencemadness.org Common active methylene compounds used in this reaction include malonic esters and phenylacetonitrile. wikipedia.orgmasterorganicchemistry.com

However, the Ehrlich-Sachs reaction can sometimes yield a mixture of products, including not only the expected azomethine but also nitrones and azoxy compounds. sciencemadness.orgresearchgate.net The reaction conditions, such as the solvent and the base used, can be modified to favor the formation of the desired azomethine as the sole product. sciencemadness.org For instance, using absolute methanol as the solvent and anhydrous potassium carbonate as the condensing agent has been shown to improve the yield of the azomethine. sciencemadness.org

Nitroarenes can undergo amination through a C-H/N-H cross-coupling reaction, which is formally a redox process. nih.govresearchgate.net While this reaction is more commonly discussed for nitroarenes, the underlying principles can be relevant to the reactivity of nitroso compounds. Recent studies have detailed a transition-metal-free, regioselective amination of nitrobenzenes with various amines. nih.gov The mechanism is proposed to proceed via a radical pathway, involving the generation of nitrogen radicals that then combine with nitrobenzene complex radicals. nih.govresearchgate.net This C(sp²)-H/N-H cross-coupling exhibits high para-selectivity. nih.gov

Photochemical strategies have also been developed for the selective reduction of nitroarenes using amines as the reducing agent, which can trigger a cascade process to form complex heterocyclic structures. rsc.org These redox reactions highlight the ability of the nitro and nitroso functionalities to participate in electron transfer processes, leading to C-N bond formation.

Nucleophilic and Electrophilic Reactivity Studies

The electronic nature of the nitro and nitroso groups imparts a dual reactivity profile to this compound, allowing it to react with both nucleophiles and electrophiles under different conditions.

The substituents on a benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the nitro (-NO₂) and nitroso (-N=O) groups are electron-withdrawing and therefore deactivate the aromatic ring towards electrophilic attack. quora.comminia.edu.eglibretexts.org

The nitro group is a strong deactivating, meta-directing group. organicchemistrytutor.comchemguide.co.ukck12.org This is due to its strong electron-withdrawing inductive and resonance effects, which pull electron density from the ring, particularly from the ortho and para positions. quora.comlibretexts.org This leaves the meta position as the most electron-rich and therefore the most favorable site for electrophilic attack. quora.comchemguide.co.uk

Similarly, the nitroso group is also a deactivating, meta-directing group. minia.edu.eg It withdraws electrons from the ring both inductively and through resonance. While it is a deactivating group, it is considered less deactivating than the nitro group because there is no formal positive charge on the nitrogen atom of the nitroso group. minia.edu.eg In this compound, both powerful deactivating groups work in concert. The directing effects would reinforce each other to strongly direct incoming electrophiles to the positions meta to both groups, primarily C4 and C6.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Reactivity Effect | Directing Effect | Reason |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong electron withdrawal via induction and resonance. quora.comlibretexts.org |

| -N=O (Nitroso) | Deactivating | Meta | Electron withdrawal via induction and resonance. minia.edu.eg |

| -CH₃ (Alkyl) | Activating | Ortho, Para | Weak electron donation via induction. libretexts.org |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong electron donation via resonance. libretexts.org |

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling has proven to be an invaluable tool for elucidating the intricate reaction pathways of reactive intermediates related to this compound. Although direct isotopic studies on this compound are scarce due to its transient nature, extensive research on the decomposition of precursor compounds, such as 2-nitrophenyl azides, has provided profound insights into the intramolecular oxygen transfer mechanisms that are central to its reactivity. These studies, primarily employing oxygen-18 (¹⁸O) and nitrogen-15 (B135050) (¹⁵N) isotopes, have been instrumental in confirming the intramolecular nature of the cyclization reaction to form benzofuroxan (B160326) (benzo[c] nih.govfu-berlin.denih.govoxadiazole N-oxide).

One of the key questions addressed by isotopic labeling is the origin of the oxygen atom in the N-oxide moiety of benzofuroxan formed from the decomposition of 2-nitrophenyl azide (B81097). This reaction is postulated to proceed through a 2-nitrophenylnitrene intermediate, which then undergoes a rapid cyclization. This cyclization is mechanistically analogous to the reactivity expected from this compound, involving the interaction of the nitro group with the adjacent reactive nitrogen center.

To investigate this, researchers have synthesized 2-nitrophenyl azide with the nitro group selectively labeled with ¹⁸O. Upon thermal or photochemical decomposition, the resulting benzofuroxan is analyzed by mass spectrometry to determine the location of the ¹⁸O label. If the reaction proceeds via an intramolecular oxygen transfer, the ¹⁸O atom should be incorporated into the N-oxide position of the benzofuroxan ring.

A seminal study in this area involved the synthesis of 2-nitrophenyl azide with one of the oxygen atoms of the nitro group labeled with ¹⁸O. The labeled azide was then subjected to thermolysis, and the mass spectrum of the resulting benzofuroxan was compared with that of an unlabeled sample. The results conclusively demonstrated that the ¹⁸O label was retained in the benzofuroxan product, confirming an intramolecular oxygen transfer pathway.

The mass spectral data from such an experiment would typically show a molecular ion peak for the unlabeled benzofuroxan at m/z 136. For the ¹⁸O-labeled benzofuroxan, a prominent peak at m/z 138 is expected, corresponding to the incorporation of one ¹⁸O atom. The absence of a significant peak at m/z 136 in the labeled experiment, after accounting for natural isotopic abundances, would rule out intermolecular oxygen transfer mechanisms, such as those involving oxygen from the solvent or atmosphere.

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 136 | 100 | [M]⁺ (C₆H₄N₂O₂) |

| 108 | 45 | [M - CO]⁺ |

| 92 | 30 | [M - NO₂]⁺ |

| 76 | 60 | [C₆H₄]⁺ |

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 138 | 100 | [M+2]⁺ (C₆H₄N₂O¹⁸O) |

| 136 | <5 | Unlabeled Impurity / Natural Abundance |

| 110 | 45 | [M+2 - CO]⁺ |

| 92 | 30 | [M+2 - N¹⁸OO]⁺ |

| 76 | 60 | [C₆H₄]⁺ |

Furthermore, studies utilizing doubly labeled precursors, such as 2-nitro[¹⁵N, ¹⁸O]phenyl azide, have provided even more detailed mechanistic insights. In these experiments, the fate of both the nitrogen and oxygen atoms can be tracked. The resulting benzofuroxan would be expected to show a molecular ion peak at m/z 139 ([¹⁵N, ¹⁸O]-benzofuroxan). The fragmentation pattern of this doubly labeled product can then be analyzed to confirm the connectivity of the atoms in the cyclized product, solidifying the understanding of the reaction pathway.

These isotopic labeling studies, by unequivocally demonstrating the intramolecular nature of the oxygen transfer from the nitro group to the adjacent reactive nitrogen center, provide the strongest evidence for the transient existence and reactivity pattern of an intermediate that is structurally and electronically analogous to this compound. The data from these experiments are crucial for building accurate models of the potential energy surface and for understanding the factors that govern the reactivity of such fleeting chemical species.

Spectroscopic Characterization and Advanced Analytical Methodologies in 1 Nitro 2 Nitrosobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of 1-Nitro-2-nitrosobenzene, providing detailed information about its molecular structure, the progress of reactions involving it, and its dynamic equilibria in solution.

Proton (¹H) NMR spectroscopy is frequently employed to monitor the conversion of nitroarenes into other products, allowing for the determination of reaction conversion and selectivity. For instance, in the reduction of nitrobenzene (B124822) to aniline (B41778), ¹H NMR spectra can clearly distinguish between the starting material and the product, providing a clean confirmation of the conversion. researchgate.net The signals for the aromatic protons of the nitrobenzene starting material are distinct from those of the aniline product. researchgate.net

In more complex reactions, such as the iron-catalyzed nitroso ene reaction of nitroarenes, ¹H NMR spectroscopy using an internal reference is used to determine the yield of the resulting heterocyclic products. chemrxiv.org This technique allows for the quantitative analysis of the reaction mixture over time, providing insights into the reaction kinetics and the influence of different substituents on the nitroarene. chemrxiv.org

Table 1: Representative ¹H NMR Chemical Shifts for Nitrobenzene

| Protons | Chemical Shift (ppm) |

| H2/H6 (ortho) | 8.25 |

| H4 (para) | 7.71 |

| H3/H5 (meta) | 7.56 |

| Data is for the parent compound nitrobenzene and serves as a reference for substituted analogues. stackexchange.com |

Carbon-13 (¹³C) NMR spectroscopy provides critical information for the structural elucidation of nitrosobenzenes and their derivatives. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the nitro and nitroso substituents. In substituted nitrosobenzenes, both solid-state and solution ¹³C NMR data are used to characterize the monomeric and dimeric forms of the compound. rsc.org The ¹³C NMR spectrum of nitrobenzene shows distinct signals for the ipso, para, meta, and ortho carbons, with the ipso-carbon (the carbon atom directly attached to the nitro group) being the most deshielded. stackexchange.com This technique is essential for confirming the substitution pattern on the benzene (B151609) ring and for identifying different isomers.

Table 2: ¹³C NMR Chemical Shifts for Nitrobenzene

| Carbon Position | Chemical Shift (ppm) |

| C1 (ipso) | 148.3 |

| C4 (para) | 134.7 |

| C3/C5 (meta) | 129.4 |

| C2/C6 (ortho) | 123.5 |

| Data is for the parent compound nitrobenzene and serves as a reference for substituted analogues. stackexchange.comchemicalbook.com |

Nitroso compounds, including this compound, exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric (azodioxy) species in solution. scilit.com Multinuclear NMR techniques, utilizing ¹³C, ¹⁵N, and ¹⁷O nuclei, are powerful methods for studying this monomer-dimer equilibrium. scilit.com By conducting NMR experiments at various temperatures, researchers can observe the signals for both the monomer and the dimer. scilit.comdigitellinc.com Decreasing the temperature typically favors the formation of the dimeric species. scilit.com Two-dimensional exchange spectroscopy (2D-EXSY) NMR experiments can be used to quantitatively measure the exchange rates between the monomer and dimer, providing activation energies for the dissociation process. scilit.comrsc.org

Mass Spectrometry Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the detection and quantification of nitroaromatic compounds like this compound. nih.govnih.gov In this technique, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. youtube.com The mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint, allowing for the identification of the compound based on its mass-to-charge ratio and fragmentation pattern. youtube.com

GC-MS methods have been developed for quantifying nitrobenzene in various matrices, demonstrating sufficient sensitivity to measure concentrations in the low nanogram range. nih.gov For compounds with labile chemical bonds, such as some nitroso derivatives, adjustments to the MS parameters, like using a softer ionization technique or optimizing collision energies, may be necessary to obtain meaningful data with good sensitivity for precursor and product ions. thermofisher.com

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is a key technique for studying the electronic structure of molecules and for monitoring the formation and decay of transient species such as radical anions.

The reduction of nitroaromatic compounds can lead to the formation of radical anions. UV-Vis spectroscopy is an effective method for observing the generation of these species. researchgate.netresearchgate.net The formation of the nitrosobenzene (B162901) radical anion can be induced electrochemically or photochemically and is characterized by the appearance of new, distinct absorption bands in the visible region of the spectrum. nih.gov For example, the nitrosobenzene radical anion exhibits a characteristic visible band around 560 nm.

The stability and decay of these radical anions can be monitored over time by observing the changes in the absorbance of their characteristic peaks. researchgate.net Kinetic studies using UV-Vis spectroscopy can determine the order of the decay reaction and the rate constants involved. This information is crucial for understanding the reactivity and lifetime of these intermediate species in chemical and biological systems.

Characterization of Electronic States in Related Nitroso Compounds

The electronic structure of the nitroso group is responsible for many of the characteristic chemical and physical properties of aromatic C-nitroso compounds, including their pronounced photochemical and electrochemical reactivity. at.ua The electronic spectra of aromatic nitroso compounds dissolved in organic solvents typically exhibit three distinct maxima. at.ua Two of these absorption bands are found in the ultraviolet (UV) region at approximately 280 nm and 305 nm, while a third band appears in the visible region around 730 nm. at.ua The intensity of the visible band is sensitive to temperature, diminishing as the temperature is lowered, which is accompanied by an increase in the intensity of the UV bands. at.ua The ratio of intensities of the two UV signals is independent of concentration but varies with the polarity of the solvent. at.ua

Computational chemistry provides a powerful tool for interpreting these electronic transitions. High-level ab initio methods, such as electron-propagator theory (EPT) and the complete active space self-consistent field (CASSCF) method, have been employed to study the electronic structures and valence ionizations of nitrosobenzene derivatives. researchgate.net Such theoretical investigations help in the assignment of observed spectral bands to specific electronic transitions, for instance, the S₀→S₂ transition, and can even estimate the lifetime of excited states. at.ua

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and studying species that possess one or more unpaired electrons, such as organic free radicals. unibo.it When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. unibo.it By irradiating the sample with microwave radiation, the electron can be excited from the lower to the higher energy state, giving rise to an EPR spectrum. unibo.it The interaction of the unpaired electron with nearby magnetic nuclei in the molecule, a phenomenon known as hyperfine coupling, splits the EPR signal into multiple lines, creating a characteristic spectrum that can be used to identify the radical species and provide information about its electronic structure. unibo.it

EPR spectroscopy is a critical tool for studying the transient radical intermediates formed during the chemical reactions of nitrosoaromatic compounds. The reduction of nitrosobenzene, for example, has been studied in detail using EPR methods, leading to the identification of key paramagnetic species. rsc.org

In these studies, two primary radical intermediates have been characterized:

The nitrosobenzene radical anion (PhNO⁻) : This species is typically observed only in strongly alkaline solutions or in the immediate vicinity of the cathode during the electrolytic reduction of nitrosobenzene. rsc.org

The phenylhydronitroxide radical (PhNHO) : In neutral or acidic solutions, the protonated form, PhNHO, is detected instead of the radical anion. This radical is also the initial product of the oxidation of phenylhydroxylamine. rsc.org

The high reactivity of the nitroso group also makes compounds like nitrosobenzene effective "spin-trapping" agents. acs.org In this application, they react with short-lived, unstable radicals to form more persistent nitroxide radicals, which can be readily studied by EPR spectroscopy, thereby allowing for the indirect detection and characterization of the initial transient radical species. at.uaacs.org

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups and elucidating the structure of molecules. It is widely applied in the study of nitroaromatic compounds to monitor chemical transformations, identify reaction intermediates, and investigate interactions with other molecules or surfaces.

In the field of heterogeneous catalysis, in-situ IR spectroscopy is invaluable for observing the species present on a catalyst surface during a reaction. The catalytic hydrogenation of nitroaromatics to anilines, a commercially significant process, has been extensively studied using this technique. Research on the hydrogenation of nitrobenzene over various metal-supported catalysts (e.g., Ni/SiO₂, Pd/SiO₂) has experimentally confirmed that the reaction can proceed through a nitrosobenzene intermediate. mdpi.comnih.gov

For instance, during the reaction of nitrobenzene on a Ni/SiO₂ catalyst, a distinct IR band appearing at 1488 cm⁻¹ has been assigned to the formation of nitrosobenzene at 60 °C. mdpi.comnih.gov As the temperature increases, this intermediate is further hydrogenated to aniline, which is identified by its own characteristic IR bands. mdpi.com In-situ IR studies following the hydrogenation of nitrosobenzene itself have identified a range of intermediates and products based on their vibrational frequencies. researchgate.net

| Species | Observed IR Bands (cm⁻¹) | Reference |

|---|---|---|

| Nitrosobenzene (NSB) | 1617, 1546, 1481, 1472 | researchgate.net |

| cis-Dimer of Nitrosobenzene (DM) | 1401 | researchgate.net |

| Azoxybenzene (B3421426) (AOB) | 1572, 1376, 1357 | researchgate.net |

| Azobenzene (B91143) (AB) | 1550 | researchgate.net |

| Aniline (AN) | 1602, 1498, 1280 | researchgate.net |

| Nitrobenzene (NB) | 1515, 1345 | researchgate.net |

Aromatic C-nitroso compounds are known to undergo dimerization to form azodioxy compounds, a process that can be readily studied using IR spectroscopy. mdpi.com This reversible reaction involves the formation of a covalent bond between two nitroso-monomer molecules. Time-resolved IR spectroscopy has been successfully used to monitor the kinetics of this dimerization process in the solid state. mdpi.com

Furthermore, IR spectroscopy can be used to observe the formation of "heterodimers" when two different nitroso compounds are mixed. mdpi.com For example, by using ¹⁵N isotopic labeling in one of the nitrosobenzene molecules, the formation of a mixed dimer can be confirmed by the appearance of a new IR signal corresponding to the O-¹⁴N=¹⁵NO bond, providing direct evidence of the intermolecular complex formation. mdpi.com

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a direct experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. aip.org This method provides valuable information on the energies of molecular orbitals.

High-resolution He(I) photoelectron spectroscopy has been used to investigate the electronic structure of nitrobenzene, a closely related compound to this compound. aip.org The spectrum of nitrobenzene reveals at least ten distinct ionization bands below 21 eV. aip.org The first ionization potential, corresponding to the removal of the most loosely bound electron, occurs at 9.99 eV. aip.org This band is attributed to the ionization of an electron from the b₁ ring-π orbital. aip.org The fourth ionization band is assigned to the non-bonding a₂ π orbital. aip.org Vibrational fine structure, corresponding to the symmetric C-N stretching mode, is resolved in the first ionization band, providing further insight into the geometry of the resulting molecular ion. aip.org

| Band | Vertical Ionization Potential (eV) for Nitrobenzene | Reference |

|---|---|---|

| 1 | 9.99 | aip.org |

| 2 | 10.35 | aip.org |

| 3 | 11.08 | aip.org |

| 4 | 11.30 | aip.org |

| 5 | 13.0 | aip.org |

| 6 | 14.0 | aip.org |

| 7 | 14.73 | aip.org |

| 8 | 15.75 | aip.org |

| 9 | 17.45 | aip.org |

| 10 | ~19.1 | aip.org |

Complementary techniques, such as two-dimensional photoelectron spectroscopy, can probe transient anions (resonances) by exciting the parent anion with photons and analyzing the detached electrons. whiterose.ac.uk For nitrobenzene, this has revealed resonances at energies of 0.55, 1.36, 3.79, and 4.69 eV. whiterose.ac.uk

Advanced Chromatographic and Spectrophotometric Techniques for Reaction Monitoring and Product Analysis (e.g., HRGC/ECD, HPLC, GC/MS)

The study of reactive intermediates such as this compound necessitates sophisticated analytical methodologies for accurate reaction monitoring and comprehensive product analysis. Advanced chromatographic and spectrophotometric techniques, including High-Resolution Gas Chromatography with Electron Capture Detection (HRGC/ECD), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography/Mass Spectrometry (GC/MS), are indispensable tools in this regard. These methods offer the high sensitivity, selectivity, and resolution required to separate and quantify components in complex reaction mixtures, providing critical insights into reaction kinetics, mechanisms, and product distribution. While specific application data for this compound is limited, the utility of these techniques can be effectively demonstrated through their application to closely related nitroaromatic compounds.

High-Resolution Gas Chromatography with Electron Capture Detection (HRGC/ECD)

HRGC/ECD is a highly sensitive technique particularly well-suited for the analysis of electrophilic compounds, such as those containing nitro groups. The electron capture detector provides exceptional selectivity for halogenated and nitroaromatic compounds. This makes it an excellent choice for monitoring the formation or consumption of nitro-containing species in a reaction mixture, even at trace levels.

Detailed research on related dinitro-compounds demonstrates the power of this technique. For instance, a method developed for quantitating 1,3-Dinitrobenzene (1,3-DNB) and its metabolites in biological matrices showed a very low limit of detection in the parts-per-billion (ppb) range. cdc.gov The method also exhibited excellent recovery and precision, highlighting its reliability for quantitative analysis. cdc.gov

Table 1: Performance Characteristics of HRGC/ECD for the Analysis of a Related Nitroaromatic Compound (1,3-DNB)

| Parameter | Reported Value | Source |

|---|---|---|

| Limit of Detection | Low ppb range | cdc.gov |

| Recovery | ~110% | cdc.gov |

| Precision (CV) | ±3% | cdc.gov |

CV: Coefficient of Variation

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation and analysis of a wide range of organic compounds, including nitroaromatics. Its applicability is enhanced by a variety of detectors, with ultraviolet (UV) detection being common for these chromophoric molecules. cdc.gov HPLC is suitable for analyzing compounds that are thermally labile or have low volatility, which can be a consideration for complex reaction intermediates.

The analysis of nitroaromatic compounds in environmental and biological samples is frequently accomplished using HPLC. cdc.govresearchgate.net For example, reverse-phase HPLC methods using acetonitrile/water mobile phases are effective for separating compounds like 1-chloro-2-nitrobenzene. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or reaction products for further characterization. sielc.com

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. This makes it an unparalleled tool for identifying unknown reaction byproducts and confirming the structure of target analytes in complex mixtures. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of fragmented ions, which is crucial when studying reaction pathways.

A fast GC/MS method developed for the determination of nitrobenzene in water showcases the technique's performance. hpst.cz The method demonstrated excellent linearity over a wide concentration range and a very low method detection limit (MDL). hpst.cz The repeatability of the method was also high, as indicated by the low relative standard deviation (RSD) of responses. hpst.cz In the context of reaction monitoring, GC/MS can be used to track the concentration changes of reactants, intermediates (like nitrosobenzene), and products over time. mdpi.comnih.gov

Table 2: Performance of a Fast GC/MS Method for Nitrobenzene Analysis

| Parameter | Concentration Level | Reported Value | Source |

|---|---|---|---|

| Linearity (r²) | 0.1 to 10 µg/mL | 0.9998 | hpst.cz |

| Method Detection Limit (MDL) | N/A | 0.017 µg/mL | hpst.cz |

| Repeatability (% RSD, n=10) | 0.1 µg/mL | 1.93% | hpst.cz |

| 0.5 µg/mL | 1.99% | hpst.cz |

RSD: Relative Standard Deviation

These advanced analytical techniques provide the necessary sensitivity, selectivity, and structural information to thoroughly investigate reactions involving this compound. By adapting established methods for related nitroaromatic compounds, researchers can effectively monitor reaction progress, identify transient intermediates, and quantify final products, leading to a deeper understanding of the underlying chemical transformations.

Computational and Theoretical Chemistry of 1 Nitro 2 Nitrosobenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate molecular properties and reactivity of complex organic compounds. For a molecule like 1-nitro-2-nitrosobenzene, these computational methods provide profound insights into its structure, stability, electronic characteristics, and transformation pathways that are often difficult to probe experimentally.

Density Functional Theory stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying nitroaromatic compounds. DFT calculations have been extensively applied to molecules structurally related to this compound, such as nitrobenzene (B124822) and its derivatives, providing a robust framework for understanding its behavior.

Geometry optimization via DFT is the first step in computationally characterizing a molecule, seeking the lowest energy arrangement of its atoms. For this compound, a key structural feature is the orientation of the nitro (-NO₂) and nitroso (-NO) groups relative to the benzene (B151609) ring and to each other.

Due to significant steric hindrance between the adjacent nitro and nitroso groups, it is computationally predicted that these groups are forced to rotate out of the plane of the benzene ring. This phenomenon is well-documented in ortho-substituted nitroaromatics. For instance, in studies of 4,6-dichloro-5-nitrobenzofuroxan, which features a nitro group flanked by two chlorine atoms, the nitro group is observed to deviate substantially from the molecular plane, with dihedral angles between -84° and -93° nih.gov. A similar, significant out-of-plane torsion for both the nitro and nitroso groups in this compound is expected to achieve a stable, energy-minimized conformation. The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Table 1: Predicted Conformational Data for Ortho-Substituted Nitroaromatics This table is illustrative, based on findings for structurally similar compounds.

| Parameter | Predicted Value | Rationale |

|---|---|---|

| C-C-N-O (Nitro) Dihedral Angle | > 45° | Steric repulsion from the adjacent nitroso group forces the nitro group out of the benzene plane. |

| C-C-N-O (Nitroso) Dihedral Angle | > 45° | Steric repulsion from the adjacent nitro group forces the nitroso group out of the benzene plane. |

| C-N Bond Length (Nitro) | ~1.42-1.45 Å | Out-of-plane rotation reduces π-conjugation, slightly elongating the C-N bond compared to planar nitrobenzene. |

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.

Both the nitro and nitroso groups are strongly electron-withdrawing, which significantly lowers the energy of the LUMO. This makes the molecule susceptible to nucleophilic attack. The HOMO is typically located on the aromatic ring. DFT calculations on nitrobenzene derivatives show that electron-withdrawing groups lead to a decrease in the energy levels of the frontier orbitals researchgate.net. The presence of two such groups in this compound would result in a relatively low LUMO energy and a small HOMO-LUMO gap, indicating high reactivity.

Atomic charge calculations, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would reveal a significant positive charge on the nitrogen atoms and the carbon atoms attached to them, with a corresponding negative charge on the oxygen atoms. This charge distribution highlights the electrophilic nature of the aromatic ring. Spin density distribution is not typically analyzed for the ground state of this molecule as it is not a radical.

Table 2: Calculated Frontier Orbital Energies for Nitrobenzene (as a reference) Data obtained from DFT calculations at the B3LYP/6-31G* basis set level for the related compound nitrobenzene.*

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nitrobenzene | - | -3.005 | - |

Note: A lower LUMO energy indicates greater electrophilicity.

Theoretical vibrational frequency calculations are vital for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of the fundamental vibrational modes.

For this compound, calculations would predict characteristic stretching frequencies for the -NO₂ and -NO groups. Studies on nitrobenzene using the B3LYP functional have shown excellent agreement with experimental spectra, often without the need for scaling factors researchgate.netslideshare.net. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively researchgate.net. The N=O stretching of the nitroso group would be expected in its characteristic region. These calculations allow for precise assignment of spectral bands to specific molecular motions.

Table 3: Typical Calculated Vibrational Frequencies for Functional Groups Based on DFT studies of nitroaromatic compounds.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1580 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 |

| Nitroso (-NO) | N=O Stretch | 1450 - 1550 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, intermediates, and transition states. This compound is a known intermediate in the thermal decomposition of certain ortho-nitro compounds to form benzofuroxan (B160326).

Computational studies on the oxidative cyclization of 2-nitroaniline (B44862) to benzofuroxan have detailed multi-step reaction pathways involving oxidation, hydrolysis, and cyclization, successfully identifying the transition state for each step researchgate.net. Similarly, the photorelease of NO₂ from nitrobenzene has been theorized to proceed through a triplet nπ* state, which evolves toward C–NO₂ bond dissociation nih.govucl.ac.uk. DFT calculations can characterize the geometry and energy of the transition state—the maximum energy point along the reaction coordinate—which is crucial for calculating the activation energy and predicting reaction rates. For the cyclization of this compound to benzofuroxan, DFT would be used to model the intramolecular nucleophilic attack of the nitroso oxygen onto the nitro nitrogen, followed by elimination, and to calculate the energy barrier for this process.

The catalytic reduction of nitroaromatics is a reaction of immense industrial importance. DFT can model the interactions between reactant molecules and catalyst surfaces, providing insights into the reaction mechanism at an atomic level.

Studies on the hydrogenation of nitrobenzene on metal surfaces like Palladium (Pd), Nickel (Ni), and Copper (Cu) have been performed using DFT nih.govnih.gov. These studies confirm that the reaction mechanism often proceeds through N-O bond dissociation, generating a nitrosobenzene (B162901) intermediate nih.govnih.gov. The calculations model the adsorption of the nitroaromatic onto the catalyst surface, the dissociation of H₂, and the stepwise transfer of hydrogen atoms to the nitro group. It has been found that on non-noble metals like Ni, the N-O bond can break directly, whereas on noble metals like Pd, hydrogen attack is necessary to activate the N-O bond nih.govnih.gov. The strong bonding between a nitroso group and a Pd(111) surface can influence its subsequent reduction pathway acs.org. These computational models can determine the activation energies for each step, identify the rate-determining step, and explain the differing selectivities of various catalysts for the reduction of both the nitro and nitroso functionalities in this compound acs.org.

Ab Initio and Post-Hartree-Fock Methods (e.g., CASSCF, MS-CASPT2)

High-level ab initio and post-Hartree-Fock methods are indispensable for accurately describing the electronic structure of molecules like this compound, where electron correlation effects are significant. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are particularly well-suited for studying such complex systems.

The electronic structure of nitroaromatic compounds is complex due to the strong correlation between electrons in the π-system of the benzene ring and the nitro group. For nitrobenzene, which serves as a foundational model, the CASSCF method has been identified as one of the most suitable approaches for its study. acs.orgnih.gov The application of CASSCF is, however, limited by the computational cost associated with the size of the active space, which is roughly 20 electrons in 20 orbitals. acs.org For nitrobenzene, an active space of 20 electrons in 17 orbitals has been utilized to construct the reference wave function for subsequent MS-CASPT2 calculations. acs.orgnih.govfigshare.comresearchgate.net This approach has demonstrated that nitrobenzene is a strongly correlated system. acs.orgnih.gov

In the case of this compound, the presence of both a nitro and a nitroso group in ortho positions is expected to introduce even greater electronic complexity. Both substituents are electron-withdrawing and can engage in significant electronic communication through the aromatic ring. A high-level theoretical treatment would necessitate an even larger active space to accurately capture the interactions between the π-system of the ring and the orbitals of both the nitro and nitroso functional groups. The correlation effects are anticipated to be crucial for a correct description of the ground and excited electronic states, influencing the molecule's geometry, stability, and reactivity.